Aluminon

Overview

Description

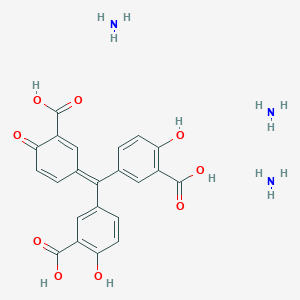

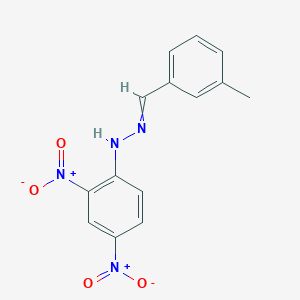

Aluminon, also known as aurintricarboxylic acid triammonium salt, is a chemical compound widely used as a reagent for detecting aluminum ions in aqueous solutions. It forms a red complex with aluminum ions, making it a valuable tool in analytical chemistry. This compound is known for its high sensitivity and specificity towards aluminum ions, which makes it an essential reagent in various scientific and industrial applications.

Mechanism of Action

Target of Action

Aluminon, the triammonium salt of aurintricarboxylic acid, is primarily used to detect the presence of the aluminum ion in an aqueous solution . It forms a red complex salt in combination with Al3+ , making aluminum ions the primary target of this compound.

Mode of Action

This compound interacts with its target, the aluminum ions, by forming a red complex salt . This interaction results in a color change that allows for the detection and quantification of aluminum ions in a solution .

Biochemical Pathways

For instance, aluminum can inhibit root growth by altering water and nutrient uptake . It can also affect bone mineralization and formation by increasing osteoclast activity, decreasing osteoblast function, and inhibiting vitamin D biological properties .

Pharmacokinetics

Aluminum, which this compound targets, is known to be absorbed primarily through the gastrointestinal tract and distributed throughout the body, including the brain, bone, and kidneys .

Result of Action

The primary result of this compound’s action is the formation of a red complex salt with aluminum ions, which allows for the detection and quantification of aluminum in a solution . On a cellular level, aluminum has been shown to cause oxidative stress, apoptosis, inflammatory events, calcium dyshomeostasis, Aβ deposition, and neurofibrillary tangle formation in the brain .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the solubility of aluminum in aquatic systems, which would affect this compound’s ability to form a complex with aluminum ions, is dependent on several chemical factors, including pH, dissolved organic carbon (DOC) concentration, salinity, and temperature . Additionally, anthropogenic activities such as industrial, domestic, and agricultural use of aluminum-containing compounds can increase human exposure to aluminum .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminon can be synthesized through the reaction of aurintricarboxylic acid with ammonium hydroxide. The process involves dissolving aurintricarboxylic acid in water and then adding ammonium hydroxide to the solution. The reaction mixture is stirred until the formation of the triammonium salt is complete. The product is then filtered, washed, and dried to obtain pure this compound.

Industrial Production Methods: In industrial settings, this compound is produced by reacting aurintricarboxylic acid with a stoichiometric amount of ammonium hydroxide under controlled temperature and pH conditions. The reaction is typically carried out in large reactors, and the product is purified through crystallization or other separation techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Aluminon primarily undergoes complexation reactions with aluminum ions. It forms a stable red complex with aluminum ions, which is used for the qualitative and quantitative analysis of aluminum in various samples.

Common Reagents and Conditions:

Reagents: Aurintricarboxylic acid, ammonium hydroxide, aluminum salts (for testing).

Conditions: The reactions are typically carried out in aqueous solutions at room temperature. The pH of the solution is adjusted to optimize the formation of the this compound-aluminum complex.

Major Products: The major product of the reaction between this compound and aluminum ions is the red this compound-aluminum complex, which is used as an indicator for the presence of aluminum in the sample.

Scientific Research Applications

Aluminon has a wide range of applications in scientific research, including:

Analytical Chemistry: Used as a reagent for the detection and quantification of aluminum ions in water, soil, and biological samples.

Biology: Employed in studies to understand the role of aluminum in biological systems and its potential toxicity.

Medicine: Investigated for its potential use in diagnosing aluminum-related disorders and monitoring aluminum levels in patients undergoing dialysis.

Industry: Utilized in the quality control of aluminum-containing products and in environmental monitoring to detect aluminum contamination.

Comparison with Similar Compounds

Eriochrome Cyanine R: Another reagent used for the detection of aluminum ions, but it forms a blue complex with aluminum.

Chrome Azurol S: Forms a blue complex with aluminum and is used in similar applications as aluminon.

This compound vs. Similar Compounds:

Properties

CAS No. |

569-58-4 |

|---|---|

Molecular Formula |

C22H23N3O9 |

Molecular Weight |

473.4 g/mol |

IUPAC Name |

triazanium;3-[bis(3-carboxy-4-oxidophenyl)methylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate |

InChI |

InChI=1S/C22H14O9.3H3N/c23-16-4-1-10(7-13(16)20(26)27)19(11-2-5-17(24)14(8-11)21(28)29)12-3-6-18(25)15(9-12)22(30)31;;;/h1-9,23-24H,(H,26,27)(H,28,29)(H,30,31);3*1H3 |

InChI Key |

AIPNSHNRCQOTRI-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)O)C3=CC(=C(C=C3)O)C(=O)O)C(=O)O)O.N.N.N |

Isomeric SMILES |

C1=CC(=C(C=C1/C(=C/2\C=CC(=O)C(=C2)C(=O)O)/C3=CC(=C(C=C3)[O-])C(=O)[O-])C(=O)O)[O-].[NH4+].[NH4+].[NH4+] |

Canonical SMILES |

C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)[O-])C3=CC(=C(C=C3)[O-])C(=O)O)C(=O)O)[O-].[NH4+].[NH4+].[NH4+] |

| 569-58-4 | |

Pictograms |

Irritant |

Related CAS |

4431-00-9 (Parent) |

Synonyms |

Acid, Aurin Tricarboxylic Acid, Aurintricarboxylic Aluminon Ammonium Aurintricarboxylate Aurin Tricarboxylic Acid Aurintricarboxylate Aurintricarboxylic Acid Aurintricarboxylic Acid, Calcium (1:3) Salt Aurintricarboxylic Acid, Calcium (2:3) Salt Aurintricarboxylic Acid, Triammonium Salt Aurintricarboxylic Acid, Trisodium Salt |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime](/img/structure/B213050.png)